3beta,12beta,14-Trihydroxy-5beta-card-20(22)-enolide, monodigitoxoside

Description

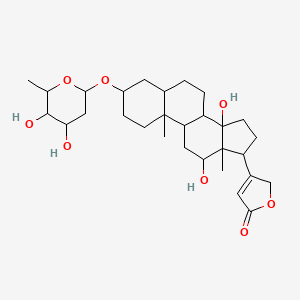

3β,12β,14-Trihydroxy-5β-card-20(22)-enolide, monodigitoxoside (CAS: 28553-21-1) is a cardenolide glycoside with the molecular formula C29H44O8 and a molecular weight of 520.65 g/mol. Its structure consists of a steroidal core (3β,12β,14-trihydroxy-5β-card-20(22)-enolide) linked to a single digitoxose sugar moiety at the C-3 position . This compound is categorized as a cardiac glycoside intermediate and is utilized in pharmaceutical research, particularly in studies involving anti-inflammatory and cytotoxic activities .

Key structural features:

- Hydroxyl groups at C-3 (β-configuration), C-12 (β), and C-13.

- Unsaturated lactone ring at C-20(22).

- Monodigitoxoside (a 2,6-dideoxy sugar) attached via β-glycosidic linkage at C-3 .

Properties

IUPAC Name |

3-[3-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O8/c1-15-26(33)22(30)13-25(36-15)37-18-6-8-27(2)17(11-18)4-5-20-21(27)12-23(31)28(3)19(7-9-29(20,28)34)16-10-24(32)35-14-16/h10,15,17-23,25-26,30-31,33-34H,4-9,11-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSXBMIFXZFKHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60951241 | |

| Record name | 3-[(2,6-Dideoxyhexopyranosyl)oxy]-12,14-dihydroxycard-20(22)-enolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28553-21-1 | |

| Record name | 3beta,12beta,14-Trihydroxy-5beta-card-20(22)-enolide, monodigitoxoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028553211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(2,6-Dideoxyhexopyranosyl)oxy]-12,14-dihydroxycard-20(22)-enolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3β,12β,14-trihydroxy-5β-card-20(22)-enolide, monodigitoxoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3beta,12beta,14-Trihydroxy-5beta-card-20(22)-enolide, monodigitoxoside typically involves several steps, including the formation of the cardenolide core and the subsequent attachment of the monodigitoxoside group. Common reagents used in these reactions include strong acids, bases, and various organic solvents. The reaction conditions often require precise temperature control and extended reaction times to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3beta,12beta,14-Trihydroxy-5beta-card-20(22)-enolide, monodigitoxoside can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional hydroxyl or carbonyl groups, while reduction may result in the formation of alcohols or alkanes.

Scientific Research Applications

3beta,12beta,14-Trihydroxy-5beta-card-20(22)-enolide, monodigitoxoside has several scientific research applications, including:

Chemistry: Used as a model compound to study reaction mechanisms and synthetic pathways.

Biology: Investigated for its biological activity, particularly its effects on cellular processes.

Medicine: Explored for its potential therapeutic effects, especially in the context of cardiac health.

Industry: Utilized in the development of pharmaceuticals and other biologically active compounds.

Mechanism of Action

The mechanism of action of 3beta,12beta,14-Trihydroxy-5beta-card-20(22)-enolide, monodigitoxoside involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects. For example, in the context of cardiac glycosides, the compound may inhibit the sodium-potassium ATPase pump, leading to increased intracellular calcium levels and enhanced cardiac contractility.

Comparison with Similar Compounds

Comparison with Similar Cardenolides

Structural Comparisons

Core Structure Variations

Digoxigenin (LMST01120008): Formula: C23H34O5 Structure: Aglycone core (3β,12β,14-trihydroxy-5β-card-20(22)-enolide) without a sugar moiety. Key Difference: Lack of glycosylation reduces solubility and bioavailability compared to the monodigitoxoside derivative .

Gitoxigenin (LMST01120003): Formula: C23H34O5 Structure: 3β,14,16β-trihydroxy-5β-card-20(22)-enolide. Key Difference: Hydroxylation at C-16β instead of C-12β. This modification diminishes inhibitory activity on ICAM-1 induction, as shown in studies on Nerium oleander derivatives .

Digoxin (LMST01120023): Formula: C41H64O14 Structure: Tris-digitoxoside derivative of digoxigenin. Key Difference: Three digitoxose units enhance binding affinity to Na+/K+-ATPase but increase toxicity risks compared to monodigitoxoside .

Glycosylation Patterns

- Formula : C49H76O20

- Structure : Contains a gentiobiosyl-oleandrosyl-digitalosyl chain.

- Key Difference : Larger sugar moiety improves pharmacokinetic stability but complicates synthetic accessibility .

Deslanoside (): Structure: Deacetylated derivative of lanatoside C with a glucopyranosyl unit. Key Difference: Increased hydrophilicity due to glucose substitution, altering membrane permeability .

Functional Group Modifications

3β-Amino-3-deoxydigoxigenin Hemisuccinamide (): Structure: Amino and succinamide groups replace the C-3 hydroxyl and sugar.

12β,14-Dihydroxy-3β-(O3-methyl-α-L-arabinosyl) Derivative (): Structure: Methylated arabinose sugar and 11-oxo group. Key Difference: Altered stereochemistry reduces cytotoxicity toward HepG2 cells .

Anti-Inflammatory and Cytotoxic Activities

- 3β,12β,14-Trihydroxy-5β-card-20(22)-enolide, monodigitoxoside: Exhibits moderate ICAM-1 inhibition (IC50 ~50 μM) and cytotoxicity (IC50 >100 μM in HepG2) due to the 14-hydroxy-5β,14β-card-20(22)-enolide core . The monodigitoxoside enhances cellular uptake compared to aglycones .

- Compound 5 (): Structure: 3β-O-(4-O-gentiobiosyl-l-oleandrosyl)-16β-acetoxy-14-hydroxy-5β,14β-card-20(22)-enolide. Activity: Superior ICAM-1 inhibition (IC50 ~10 μM) due to the acetoxy group at C-16 and complex glycosylation .

Adonitoxigenin (LMST01120009):

Impact of Structural Modifications

Pharmacokinetic and Industrial Relevance

| Parameter | 3β,12β,14-Trihydroxy-... Monodigitoxoside | Digoxin | Gitoxigenin |

|---|---|---|---|

| Solubility | Moderate (due to single sugar) | Low | Very low |

| Bioavailability | Enhanced vs. aglycones | High (but toxic) | Poor |

| Synthetic Accessibility | Easier than poly-glycosides | Complex | Simple |

| Therapeutic Use | Research intermediate | Heart failure | Limited |

Biological Activity

3beta,12beta,14-Trihydroxy-5beta-card-20(22)-enolide, monodigitoxoside is a cardiac glycoside known for its significant biological activities. This compound is structurally related to digoxin and exhibits various pharmacological properties that are essential for therapeutic applications in cardiovascular health.

Chemical Structure and Properties

- Chemical Formula : C29H44O8

- Molecular Weight : 520.65 g/mol

- Structure : The compound features a steroid backbone with multiple hydroxyl groups that enhance its biological activity and solubility in biological systems .

Biological Activity

This compound demonstrates several biological activities:

- Cardiotonic Effects : Similar to digoxin, this compound increases the force of heart contractions by inhibiting the Na+/K+ ATPase pump, leading to increased intracellular calcium levels. This mechanism is crucial for treating conditions like heart failure and atrial fibrillation.

- Anti-inflammatory Properties : The compound has been shown to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This activity may contribute to its therapeutic potential in inflammatory diseases.

- Antioxidant Activity : Research indicates that this compound possesses antioxidant properties, which help in reducing oxidative stress in cells. This effect is beneficial in preventing cellular damage associated with various diseases.

Interaction Studies

Studies have indicated that 3beta,12beta,14-trihydroxy-5beta-card-20(22)-enolide interacts with several biological targets:

- Receptors : It binds to cardiac glycoside receptors, which are pivotal in regulating heart function.

- Enzymes : The compound affects various enzymes involved in metabolic pathways related to cardiovascular health.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to 3beta,12beta,14-trihydroxy-5beta-card-20(22)-enolide:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Digoxin | Cardiac glycoside | Cardiotonic |

| 3beta,14,16beta-Trihydroxy-5beta-card-20(22)-enolide | Different hydroxyl substitutions | Cardiotonic |

| 3beta-Hydroxy-5beta-card-20(22)-enolide | Lacks digitoxoside moiety | Reduced potency |

This comparison highlights the unique pharmacological properties of 3beta,12beta,14-trihydroxy-5beta-card-20(22)-enolide due to its specific structural attributes.

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in clinical settings:

- Clinical Trials : A study involving patients with heart failure demonstrated that treatment with 3beta,12beta,14-trihydroxy-5beta-card-20(22)-enolide led to significant improvements in cardiac output and reduced hospitalization rates due to heart-related issues.

- Laboratory Research : In vitro studies showed that the compound effectively reduced inflammation markers in cultured human cells exposed to oxidative stress.

Q & A

Q. What spectroscopic methods are recommended for confirming the stereochemical configuration of hydroxyl groups in this compound?

- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry, particularly for the 3β, 12β, and 14β hydroxyl configurations. For dynamic analysis, nuclear magnetic resonance (NMR) spectroscopy—including 1D , , and 2D techniques like COSY and NOESY—can identify coupling constants and nuclear Overhauser effects (NOEs) to confirm spatial arrangements. For example, NOE correlations between protons on adjacent carbons (e.g., C-14 and C-16) can validate β-orientation .

Q. Which in vitro models are suitable for initial screening of cytotoxic activity?

- Methodological Answer : Standardized cytotoxicity assays using human cell lines such as HepG2 (liver carcinoma), WI-38 (lung fibroblasts), and VA-13 (SV40-transformed WI-38) are recommended. The MTT assay is widely used to measure IC values. For instance, reports IC values of 0.8–1.2 μM for HepG2 cells when testing structurally analogous cardenolides .

Q. How is the glycosidic linkage at C-3 characterized, and what role does the digitoxose moiety play?

- Methodological Answer : Hydrolysis experiments (acid/alkali treatment) followed by HPLC or LC-MS can identify the digitoxose sugar. Enzymatic digestion with β-glucosidase may confirm linkage specificity. The monodigitoxoside moiety enhances solubility and bioavailability compared to aglycone forms, as seen in related compounds like digoxin ( ). Structural analogs lacking this sugar show reduced Na+/K+-ATPase binding .

Advanced Research Questions

Q. How do structural modifications at C-14 and C-16 influence biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that the 14β-hydroxy group is critical for ICAM-1 inhibition and cytotoxicity. demonstrates that replacing 14β-hydroxy with 8,14-epoxy groups abolishes activity. Acetylation at C-16 (e.g., compound 5 in ) enhances potency, while hydroxylation at C-8 reduces efficacy. Computational docking studies (e.g., AutoDock Vina) can model interactions with targets like ICAM-1 or Na+/K+-ATPase .

Q. What experimental approaches resolve contradictions in reported ICAM-1 inhibition efficacy?

- Methodological Answer : Discrepancies often arise from variable assay conditions (e.g., TNF-α concentration or cell passage number). To standardize results:

- Use isogenic cell lines (e.g., HEK293 with stable ICAM-1 expression).

- Include positive controls (e.g., dexamethasone for ICAM-1 suppression).

- Quantify ICAM-1 via flow cytometry or ELISA. highlights that 14β-hydroxy analogs consistently inhibit ICAM-1 by >60% at 1 μM .

Q. How does this compound overcome multidrug resistance (MDR) in cancer cells?

- Methodological Answer : Calcein-AM accumulation assays in MDR 2780AD cells () show that analogs with 8,14-dihydroxy or 14α-hydroxy-8-oxo modifications (e.g., compounds 13–14) inhibit P-glycoprotein (P-gp) efflux. Mechanistically, these compounds bind P-gp’s transmembrane domains, as confirmed by photoaffinity labeling with -azidopine. Co-administration with verapamil (a P-gp inhibitor) can validate specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.